molecular formula C6H13ClN2O B6269059 (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 1909286-53-8

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

Katalognummer: B6269059
CAS-Nummer: 1909286-53-8
Molekulargewicht: 164.63 g/mol
InChI-Schlüssel: HKOLXKWRLHOHLU-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives. The formation of pyrrolidin-2-ones can also be achieved through ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using specific oxidants and additives to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and sodium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a versatile building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties compared to other similar compounds.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves the reaction of 2-pyrrolidinone with 2-bromoethylamine hydrobromide, followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "2-pyrrolidinone", "2-bromoethylamine hydrobromide", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-pyrrolidinone in diethyl ether and add 2-bromoethylamine hydrobromide. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 3: Add methanol to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt of the product.", "Step 5: Isolate the product by filtration and wash with diethyl ether." ] }

CAS-Nummer

1909286-53-8

Molekularformel

C6H13ClN2O

Molekulargewicht

164.63 g/mol

IUPAC-Name

(5S)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI-Schlüssel

HKOLXKWRLHOHLU-JEDNCBNOSA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1CCN.Cl

Kanonische SMILES

C1CC(=O)NC1CCN.Cl

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.